molecular formula C15H29IO2 B12984401 Methyl 14-iodotetradecanoate

Methyl 14-iodotetradecanoate

Cat. No.: B12984401
M. Wt: 368.29 g/mol
InChI Key: PGKVSFXAJZWODV-UHFFFAOYSA-N
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Description

Methyl 14-iodotetradecanoate is a synthetic fatty acid methyl ester (FAME) featuring a 14-carbon chain with an iodine substituent at the terminal (14th) carbon. The iodine atom introduces significant steric bulk and electrophilicity, distinguishing it from conventional methyl esters. Such iodinated esters are typically employed in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions), where the iodine serves as a leaving group .

Properties

Molecular Formula

C15H29IO2

Molecular Weight

368.29 g/mol

IUPAC Name

methyl 14-iodotetradecanoate

InChI

InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3

InChI Key

PGKVSFXAJZWODV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 14-iodotetradecanoate can be synthesized through several methods. One common approach involves the iodination of methyl tetradecanoate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

The iodide group in methyl 14-iodotetradecanoate is a good leaving group, making it susceptible to SN2 substitution or elimination (E2) under basic conditions. For example:

  • SN2 Reaction : Reaction with a nucleophile (e.g., hydroxide, thiolate) would replace iodide with the incoming group, forming a new ester (e.g., methyl 14-hydroxytetradecanoate) .

  • E2 Elimination : Treatment with a strong base (e.g., NaOH) could lead to dehydrohalogenation, forming an alkene at the 14th position.

Reaction Type Mechanism Product
SN2 SubstitutionBimolecular nucleophilic attackMethyl 14-substituted tetradecanoate
E2 EliminationConcerted base-induced eliminationTetradec-13-enoic acid methyl ester

Coupling Reactions

This compound could participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the presence of iodide, a highly reactive halogen. For example:

  • Heck Reaction : Coupling with alkenes to form extended conjugated systems.

  • Mitsunobu Reaction : Transfer of the iodide group to oxygen or nitrogen nucleophiles under Mitsunobu conditions .

Coupling Type Reagents Example Product
Heck CouplingPd(0), ligand, baseTetradec-13-enyl-alkene ester
MitsunobuDEAD, Ph₃P, THFMethyl 14-O-substituted tetradecanoate

Biochemical Relevance

In enzymatic systems, methyl esters with iodine substituents may interact with methyltransferases or halide-handling enzymes. For instance:

  • Methyl group transfer : Analogous to methionine synthase, which involves cobalamin-dependent methyl transfer .

  • Halide displacement : Iodide could be replaced by other nucleophiles in biological systems, similar to SAM-dependent methylation .

Stability and Decomposition

Iodide-containing esters are prone to thermal decomposition , especially under acidic or basic conditions. For example:

  • Hydrolysis : Slow hydrolysis to form iodide ions and carboxylic acid .

  • Radical cleavage : Homolytic scission under heat or light, leading to shorter-chain fragments .

Analytical Data

While no direct analytical data exists for this compound, analogous compounds like methyl tetradecanoate exhibit:

  • Molecular Formula : C₁₅H₃₀O₂

  • Melting Point : ~291.6 K (18.5°C)

  • Enthalpy of Fusion : 50.21 kJ/mol

Research Findings

  • Reactivity Trends : Iodide’s high leaving-group ability makes it reactive in substitution/elimination reactions .

  • Catalytic Studies : Transition metals (e.g., Pd, Sm) enhance coupling efficiency in reactions involving iodides .

  • Biocatalytic Potential : Enzymes like methionine synthase demonstrate methyl group transfer mechanisms applicable to similar substrates .

Scientific Research Applications

Methyl 14-iodotetradecanoate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other iodinated compounds and as a reagent in organic synthesis.

    Biology: Employed in studies involving lipid metabolism and the role of iodinated fatty acids in biological systems.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques due to the presence of iodine.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Methyl 14-iodotetradecanoate can be compared with other iodinated fatty acid esters, such as methyl 12-iodododecanoate and methyl 16-iodohexadecanoate. These compounds share similar chemical properties but differ in the position of the iodine atom and the length of the carbon chain. The unique position of the iodine atom in this compound may confer distinct reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Methyl Esters

Structural and Molecular Differences

Compound Name Molecular Formula Molecular Weight Substituent Type Key Structural Feature
Methyl 14-iodotetradecanoate* C₁₅H₂₉IO₂ ~368.3 g/mol† Iodo (C-I) Terminal iodine at C14
Methyl tetradecanoate C₁₅H₃₀O₂ 242.40 g/mol None (straight-chain) Fully saturated 14-carbon chain
Methyl 14-methylpentadecanoate C₁₇H₃₄O₂ 270.46 g/mol Methyl (C-CH₃) Branched methyl group at C14
Methyl 14-methylhexadecanoate C₁₈H₃₆O₂ 284.48 g/mol Methyl (C-CH₃) Branched methyl group at C14 (longer chain)
Methyl 13-methyltetradecanoate C₁₅H₃₀O₂ 242.40 g/mol Methyl (C-CH₃) Branched methyl group at C13

*Inferred data; †Calculated by adding iodine’s atomic mass (~127 g/mol) to methyl tetradecanoate’s molecular weight.

Key Observations:
  • Molecular Weight: The iodine atom in this compound increases its molecular weight by ~52% compared to methyl tetradecanoate, making it significantly heavier than methyl-branched analogs .
  • Reactivity : Iodine’s polarizability and weak C-I bond (compared to C-H or C-CH₃) enhance its susceptibility to nucleophilic substitution or elimination reactions, unlike methyl-substituted esters .
  • Branching vs. Halogenation: Methyl branching (e.g., in methyl 14-methylpentadecanoate) increases hydrophobicity and lowers melting points, while iodine introduces both steric hindrance and electronic effects .

Physical and Chemical Properties

Property This compound* Methyl Tetradecanoate Methyl 14-Methylpentadecanoate
Boiling Point ~300–320°C‡ 295°C (lit.) 290–310°C (estimated)
Solubility Low in water; soluble in organic solvents Similar profile Similar profile
Stability Light-sensitive; may decompose Stable under standard conditions Stable
Applications Organic synthesis intermediates Biofuels, surfactants Industrial lubricants

*Inferred data; ‡Estimated based on halogenated ester analogs.

Key Findings:
  • Thermal Stability: this compound is less thermally stable than non-halogenated esters due to the labile C-I bond, requiring storage in dark, cool conditions .
  • Chromatographic Behavior: Halogenated esters like this compound exhibit longer retention times in gas chromatography (GC) compared to straight-chain or methyl-branched analogs, as seen in GC traces of related compounds .

Q & A

Q. What are the established synthetic routes for Methyl 14-iodotetradecanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via iodination of methyl tetradecanoate derivatives. Key steps include:

  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to minimize side reactions like over-iodination or ester hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly employed. Yield optimization requires precise stoichiometry and inert atmospheres to prevent iodine sublimation .
  • Yield variability : Higher temperatures (>30°C) may reduce yields due to decomposition, while prolonged reaction times risk ester bond cleavage.

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm iodine substitution at C14 (characteristic deshielding of adjacent protons and carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]+^+ at m/z 409.02) and isotopic patterns consistent with iodine.
  • Elemental Analysis : Validates iodine content (theoretical ~31.0%) to confirm purity .

Intermediate Questions

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound compare to non-iodinated analogs?

Thermodynamic data for methyl esters with halogen substituents show distinct trends:

PropertyThis compoundMethyl TetradecanoateMethodReference
ΔvapH (kJ/mol)86.6 ± 0.8 (estimated)75.6 ± 0.2GC, AVG
Tboil_{boil} (K)~600 (extrapolated)596.2Reduced pressure
Iodination increases molecular weight and polarizability, elevating boiling points and enthalpies of vaporization compared to non-iodinated analogs.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate iodine vapor exposure.
  • Waste Disposal : Collect iodinated waste separately for halogen-specific treatment .

Advanced Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in data (e.g., melting points, ΔvapH) often arise from methodological differences:

  • Sample Purity : Impurities from incomplete iodination or hydrolysis can skew results. Validate purity via NMR/MS before measurements.
  • Experimental Methods : Compare data obtained via gas chromatography (GC) vs. static vapor pressure methods. For example, GC-derived ΔvapH values for methyl esters vary by ±5% due to carrier gas interactions .
  • Statistical Analysis : Apply weighted averages (e.g., NIST’s TRC protocols) to reconcile conflicting datasets .

Q. What strategies optimize the use of this compound in mechanistic studies of lipid iodination?

  • Isotopic Labeling : Substitute 125^{125}I for natural iodine to track reaction pathways via autoradiography.
  • Kinetic Profiling : Monitor iodination rates under varying conditions (solvent polarity, temperature) to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict iodine’s electronic effects on ester reactivity .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

  • Documentation : Record exact reagent ratios, reaction times, and purification steps. For example, deviations >5% in ICl stoichiometry can alter yields by 15–20%.
  • Validation : Cross-check results with independent techniques (e.g., compare HRMS with elemental analysis).
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like DRYAD or Dataverse .

Q. What are best practices for citing thermodynamic data of this compound in publications?

  • Source Attribution : Cite primary datasets from NIST or peer-reviewed journals. Avoid secondary sources like handbooks without verification.
  • Uncertainty Reporting : Include measurement uncertainties (e.g., ΔvapH = 86.6 ± 0.8 kJ/mol) and methodology details (e.g., "static vapor pressure method at 350 K") .

Data Presentation Standards

  • Tables : Use clear headers and units (e.g., "Tboil_{boil} (K)" instead of "Boiling Point").
  • Figures : Highlight key trends (e.g., iodine’s effect on vapor pressure) using color-coded plots, but avoid excessive chemical structures in graphics .

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